HEPES sodium

説明

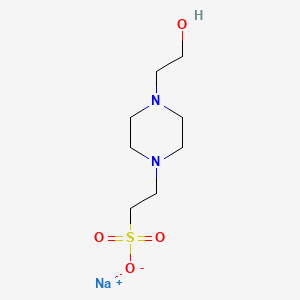

Structure

3D Structure of Parent

特性

CAS番号 |

75277-39-3 |

|---|---|

分子式 |

C8H18N2NaO4S |

分子量 |

261.30 g/mol |

IUPAC名 |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14); |

InChIキー |

VFXZKNGPBLVKPC-UHFFFAOYSA-N |

異性体SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

正規SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)O.[Na] |

他のCAS番号 |

75277-39-3 |

ピクトグラム |

Irritant |

関連するCAS |

103404-87-1 |

同義語 |

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HEPES Sodium Salt: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt is a zwitterionic organic chemical buffering agent widely utilized in biological research, cell culture, and pharmaceutical development.[1][2][3] As one of the original "Good's buffers" developed in the 1960s, it was designed to be biocompatible, with minimal interference in biological processes.[4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, core applications, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

HEPES sodium salt is the sodium derivative of HEPES free acid.[4] Its structure features a piperazine ring substituted with a hydroxyethyl group and an ethanesulfonate moiety, which confers its zwitterionic properties at physiological pH.[4] This structure is crucial for its function, as the sulfonic acid group can donate protons under basic conditions, while the piperazine nitrogen can accept protons under acidic conditions.[4]

SMILES String: [Na+].OCCN1CCN(CCS([O-])(=O)=O)CC1[6][7]

The key quantitative properties of this compound salt are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₇N₂NaO₄S | [4][6][8][9] |

| Molecular Weight | ~260.3 g/mol | [4][8][9][10] |

| CAS Number | 75277-39-3 | [4][6][8][9] |

| Appearance | White crystalline powder | [8][10][11] |

| pKa (at 25 °C) | 7.5 | [1][4] |

| pKa (at 20 °C) | 7.55 | [5] |

| pKa (at 37 °C) | 7.31 | [5] |

| Effective Buffering Range | pH 6.8 – 8.2 | [4][12][13][14] |

| Solubility in Water (at 20°C) | 26 g/100 mL | [4] |

| Melting Point | 234-235 °C | [4][11][15] |

| pH of 1M Solution | 10.0 - 12.0 | [1][4] |

| Temperature Coefficient (ΔpKa/ΔT) | -0.014 /°C | [5] |

Core Applications in Research and Development

This compound salt's stability, low cytotoxicity, and minimal interaction with metal ions make it an indispensable tool across various scientific disciplines.[14][16]

-

Cell and Tissue Culture : It is a cornerstone buffering agent in cell culture media, typically used at concentrations of 10–25 mM.[4] Unlike bicarbonate buffers, it maintains pH stability in environments without controlled CO₂ levels, simplifying experimental setups.[4][] It is effective in maintaining the viability of various mammalian cell lines, including HEK293 and CHO cells.[4][7]

-

Molecular Biology : The buffer's stability is crucial for pH-sensitive enzymatic reactions like PCR, DNA ligation, and restriction enzyme digests.[13] It also plays a vital role in preserving the integrity of nucleic acids, particularly RNA, by maintaining a stable pH that minimizes degradation by RNases.[13]

-

Protein Purification and Enzyme Assays : HEPES is recommended as a non-coordinating buffer in solutions containing metal ions, as it does not form significant complexes with ions like Mg²⁺, Ca²⁺, Mn²⁺, or Cu²⁺.[5][14] This property is critical for enzyme assays and protein purification techniques where metal ions are essential for protein structure or function.[18]

-

Pharmaceutical and Diagnostic Applications : In drug formulation, this compound salt helps stabilize active pharmaceutical ingredients, enhancing their efficacy and shelf-life.[2] cGMP-manufactured grades are used in biopharmaceutical buffer formulations and diagnostic reagents, such as those for radioimmunoassays.[4]

Experimental Protocols

Detailed methodologies for common laboratory procedures involving this compound salt are provided below.

Protocol 1: Preparation of 1 M HEPES Buffer (pH 7.5)

This protocol describes how to prepare a 1 M stock solution of HEPES buffer.

Materials:

-

HEPES (free acid): 238.3 g

-

Sodium Hydroxide (NaOH), 10 N

-

Deionized water (dH₂O)

-

Beaker (1 L)

-

Graduated cylinder

-

pH meter

-

Stir plate and stir bar

-

0.22 µm filter for sterilization

Methodology:

-

Add 238.3 g of HEPES free acid to 800 mL of dH₂O in a 1 L beaker.[19][20]

-

Stir the solution until the powder is fully dissolved.

-

Slowly add 10 N NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.[20][21]

-

Continue adding NaOH until the pH of the solution reaches 7.5.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.[19][20][21]

-

Sterilize the buffer solution by passing it through a 0.22 µm filter.

-

Store the 1 M HEPES buffer in aliquots at 4°C.[22]

Protocol 2: Cell Lysis for Protein Extraction using HEPES-based Buffer

This protocol provides a recipe for a urea-based lysis buffer for cell signaling studies.

Materials:

-

HEPES, 20 mM (pH 8.0)

-

Urea, 8 M

-

Sodium orthovanadate, 1 mM

-

Sodium pyrophosphate, 2.5 mM

-

β-glycerophosphate, 1 mM

Methodology:

-

Prepare a stock solution of 20 mM HEPES, adjusted to pH 8.0.

-

To prepare the Urea Lysis Buffer, combine the following in the 20 mM HEPES solution: 8 M urea, 1 mM sodium orthovanadate, 2.5 mM sodium pyrophosphate, and 1 mM β-glycerophosphate.[23]

-

This buffer is used to resuspend the cell pellet for lysis. The subsequent steps involve reduction, alkylation, and digestion with an enzyme like trypsin.[23]

-

For digestion, the final urea concentration must be diluted to ≤2 M with the 20 mM HEPES buffer to ensure enzyme activity.[23]

Signaling Pathways and Experimental Workflows

While HEPES is considered largely inert, recent studies have shown it can influence cellular processes, particularly lysosomal and autophagic pathways. This underscores the importance of careful consideration when choosing a buffering agent.

HEPES-Induced Lysosomal-Autophagic Gene Network

Recent research indicates that HEPES, when added to cell culture media, can be ingested by cells via macropinocytosis, leading to its accumulation in lysosomes.[24] This alters lysosomal pH and activates the MiT/TFE family of transcription factors (TFEB, TFE3, MITF), which are master regulators of lysosome biogenesis and autophagy.[24] This activation is independent of the canonical MTORC1 signaling pathway.[24] The resulting nuclear translocation of MiT/TFE proteins drives the expression of genes involved in lysosomal function, autophagy, and the innate immune response.[24]

General Workflow for Protein Transfection using HEPES

HEPES can be used as a simple and efficient agent for transfecting proteins into mammalian cells. The zwitterionic properties of HEPES are thought to facilitate this process. The general workflow involves mixing the protein of interest with a pure HEPES solution before adding the mixture to cultured cells.

Decision Logic for Buffer Selection

Choosing the correct buffer is critical for experimental success. HEPES is often favored for its performance at physiological pH and its compatibility with many biological systems.

References

- 1. HEPES钠盐 钠盐 ≥99.0% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. reagent.co.uk [reagent.co.uk]

- 4. This compound salt (75277-39-3) for sale [vulcanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound salt Supplier | 75277-39-3 | Hello Bio [hellobio.com]

- 7. This compound salt | CAS 75277-39-3 | Tocris Bioscience [tocris.com]

- 8. HEPES, Sodium Salt [biospectra.us]

- 9. scbt.com [scbt.com]

- 10. This compound salt [sorachim.com]

- 11. This compound Salt [advancionsciences.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. goldbio.com [goldbio.com]

- 15. This compound salt [chembk.com]

- 16. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. HEPES (1.0M, pH 7.5) [novoprolabs.com]

- 20. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 21. goldbio.com [goldbio.com]

- 22. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 23. ohsu.edu [ohsu.edu]

- 24. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Zwitterionic Buffers: Properties and Applications of HEPES Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of zwitterionic buffers, with a specific focus on 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) and its sodium salt. It details the fundamental principles, quantitative data, practical applications, and experimental protocols relevant to laboratory and drug development settings.

The Core of Zwitterionic Buffers

Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge. This structure is a key feature of "Good's buffers," a series of compounds developed to meet specific criteria for biological research.[1] These criteria include having a pKa value between 6 and 8, high solubility in water, membrane impermeability, and minimal interference with biological processes.[1]

The primary advantage of zwitterionic buffers like HEPES is their ability to maintain a stable pH in biological systems.[2][3] Unlike some traditional buffers, such as Tris, HEPES exhibits a smaller shift in its pKa with temperature changes, making it more reliable for experiments conducted under varying thermal conditions.[4][5]

HEPES: A Detailed Profile

HEPES is a sulfonic acid-based zwitterionic buffer widely used for its effectiveness in maintaining physiological pH.[6] Its piperazine ring contains two nitrogen atoms, which are responsible for its buffering action.[]

Mechanism of Buffering

HEPES maintains pH stability through the protonation and deprotonation of one of the nitrogen atoms on its piperazine ring.[] The equilibrium between its acidic (protonated, zwitterionic) form and its basic (deprotonated, anionic) form allows it to absorb and release protons, thereby resisting changes in pH. This buffering capacity is most effective within a pH range of 6.8 to 8.2.[][8]

Caption: The acid-base equilibrium of the HEPES buffer.

HEPES Free Acid vs. HEPES Sodium Salt

HEPES is commercially available as a free acid (C₈H₁₈N₂O₄S) and as a sodium salt (C₈H₁₇N₂NaO₄S).[9][10]

-

HEPES Free Acid: The zwitterionic, acidic form. To prepare a buffer, a base like sodium hydroxide (NaOH) is added to raise the pH to the desired level.[11][12]

-

This compound Salt: The deprotonated, basic form where the sulfonic acid proton is replaced by a sodium ion.[10] To prepare a buffer, an acid like hydrochloric acid (HCl) is used to lower the pH.[8]

Both forms can be used to prepare a buffer solution. The choice often depends on the desired final ionic composition of the buffer. Titrating the sodium salt with HCl will introduce sodium chloride into the final solution, which may impact osmolality.[8][12] Alternatively, a buffer can be prepared by mixing equimolar solutions of the free acid and the sodium salt until the target pH is reached.[8]

Quantitative Data Summary

Quantitative data is crucial for the precise preparation and application of buffers. The following tables summarize the key properties of HEPES.

| Property | HEPES (Free Acid) | HEPES (Sodium Salt) |

| Molecular Formula | C₈H₁₈N₂O₄S | C₈H₁₇N₂NaO₄S |

| Molecular Weight | 238.30 g/mol [13] | 260.29 g/mol [14][15] |

| pKa (at 25°C) | ~7.5[5][] | ~7.55 (value for the conjugate acid)[8] |

| Effective pH Range | 6.8 – 8.2[][8][14] | 6.8 – 8.2[14][15][16] |

| dpKa/dT (°C⁻¹) | -0.014[4] | -0.014[8] |

| Table 1: Physicochemical Properties of HEPES and its Sodium Salt. |

The pKa of HEPES is temperature-dependent, a critical consideration for experiments not performed at room temperature.[4][17]

| Temperature (°C) | pKa | Approximate pH |

| 4 | ~7.85 | 7.69 |

| 20 | 7.55[8] | 7.47 |

| 25 | 7.5[4] | 7.40 |

| 37 | 7.31[8][17] | 7.23 |

| Assuming the buffer was prepared to pH 7.4 at 25°C.[4] | ||

| Table 2: Temperature Dependence of HEPES pKa and pH. |

| Application | Recommended Concentration | Rationale |

| Cell & Tissue Culture | 10 - 25 mM[18][19] | Provides robust buffering outside a CO₂ incubator without causing significant changes in osmolality. |

| Protein Purification & Assays | 20 - 50 mM | Maintains stable pH for protein stability and enzyme activity with minimal metal ion interference. |

| Molecular Biology (PCR, etc.) | 10 - 100 mM | Ensures pH stability during thermal cycling and enzymatic reactions. |

| Cryopreservation | 10 - 25 mM | Maintains physiological pH during freezing and thawing, improving cell viability.[20] |

| Table 3: Recommended Working Concentrations for Various Applications. |

Key Applications in Research and Drug Development

HEPES is valued for its versatility across numerous scientific applications.

-

Cell and Tissue Culture: HEPES is frequently added to cell culture media to provide supplementary buffering capacity.[18] Its mechanism is independent of carbon dioxide levels, making it essential for maintaining a stable pH when cultures are handled outside of a CO₂ incubator.[][21][22]

-

Protein Purification and Enzyme Assays: Due to its low tendency to form significant complexes with most metal ions, HEPES is an excellent choice for studies involving metal-dependent enzymes or proteins.[13][14][23] It helps maintain a stable pH environment crucial for optimal protein structure and enzyme activity.[3][]

-

Molecular Biology: HEPES is used in various molecular biology experiments, including DNA/RNA extractions and PCR, to ensure pH stability, which is critical for preventing nucleic acid degradation and optimizing amplification efficiency.[]

-

Drug Development and Formulation: In drug development, maintaining a stable pH is vital for the efficacy and stability of pharmaceutical formulations. HEPES can be used as a buffering agent in these formulations.[24] It is also used in transfection experiments for the delivery of protein-based therapeutics.[15][25]

Experimental Protocols

Precise and reproducible protocols are fundamental to scientific research.

Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.4) from HEPES Free Acid

-

Weighing: Weigh 238.3 g of HEPES free acid.[11]

-

Dissolving: Add the powder to a beaker containing approximately 800 mL of deionized water. Stir with a magnetic stirrer until fully dissolved.[26]

-

pH Adjustment: Place a calibrated pH meter into the solution. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.4. Be cautious not to overshoot the target pH.

-

Final Volume: Transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 L.[11][26]

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

-

Storage: Store the 1 M stock solution in sterile aliquots at 4°C.[11]

Protocol 2: Preparation of 2X HEPES-Buffered Saline (HBS) for Transfection

This protocol is designed for calcium phosphate-mediated transfection experiments.

-

Material Preparation:

-

HEPES: 6.5 g

-

Sodium Chloride (NaCl): 8.0 g

-

Disodium Phosphate (Na₂HPO₄): 0.198 g (or 7.0g of Na₂HPO₄·7H₂O)[27]

-

Deionized water

-

-

Dissolving: Dissolve the above solids in approximately 400 mL of deionized water.

-

pH Adjustment: Carefully adjust the pH to exactly 7.05 with a 0.5 M NaOH solution. The final pH is critical for the formation of a fine precipitate.[27]

-

Final Volume: Adjust the final volume to 500 mL with deionized water.[27]

-

Sterilization and Storage: Sterilize through a 0.22 µm filter and store in aliquots at -20°C.[28]

-

Quality Control: Before use, test the batch by mixing 0.5 mL of the 2X HBS with 0.5 mL of 250 mM CaCl₂. A fine precipitate should form. If not, the buffer should not be used for transfection.[28]

Protocol 3: Adjusting HEPES Buffer pH for Experimental Temperature

-

Initial Preparation: Prepare the HEPES buffer solution at room temperature, adjusting the pH to be slightly above the final target pH. For example, if the target is pH 7.4 at 37°C, you might initially adjust to pH 7.5-7.6 at 25°C.

-

Temperature Equilibration: Place the buffer solution in a water bath or incubator set to the final experimental temperature (e.g., 37°C). Allow the buffer to equilibrate for at least 30 minutes.[4]

-

Final pH Adjustment: Immerse a calibrated pH electrode and temperature probe into the warmed buffer. The pH reading will have dropped. Make final, fine adjustments to the pH using dilute NaOH or HCl until the exact target pH is reached at the experimental temperature.[4]

Visualizing Workflows and Concepts

Visual diagrams can clarify complex workflows and logical relationships.

Caption: A generalized workflow for preparing HEPES buffer.

Caption: Decision logic for selecting HEPES as a buffer.

Important Considerations and Limitations

While highly versatile, HEPES has limitations that users must consider.

-

Interaction with Metal Ions: Although often described as a non-coordinating buffer, HEPES can form weak complexes with some metal ions, particularly copper (Cu²⁺).[][29] For highly sensitive metal-dependent enzyme studies, its use should be carefully evaluated.[23]

-

Photosensitivity: When exposed to ambient light, HEPES can produce hydrogen peroxide, which is cytotoxic.[6][13] Therefore, media and solutions containing HEPES should be stored protected from light.[21]

-

Interference with Assays: HEPES is known to interfere with the Folin-Ciocalteu protein assay, but it is compatible with the bicinchoninic acid (BCA) and Biuret assays.[12][14]

-

Radical Formation: The piperazine ring of HEPES can form radicals, making it unsuitable for studying redox processes in biochemistry.[14]

-

Cytotoxicity: At high concentrations (typically >25-40 mM), HEPES can be toxic to some cell lines.[19][30] It is always recommended to determine the optimal, non-toxic concentration for a specific cell type through preliminary experiments.[21]

References

- 1. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. msesupplies.com [msesupplies.com]

- 4. benchchem.com [benchchem.com]

- 5. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. HEPES - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Difference between HEPES and this compound salt ? - General Lab Techniques [protocol-online.org]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. reagent.co.uk [reagent.co.uk]

- 14. goldbio.com [goldbio.com]

- 15. This compound Salt [advancionsciences.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 18. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 19. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 20. benchchem.com [benchchem.com]

- 21. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 22. youtube.com [youtube.com]

- 23. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 24. How does HEPES act as a buffer? - Blog [hbynm.com]

- 25. Utilization of HEPES for Enhancing Protein Transfection into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 27. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 28. HEPES Buffer Recipe | ENCO [enco.co.il]

- 29. pubs.acs.org [pubs.acs.org]

- 30. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of HEPES Sodium Salt in Biological Research

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent that has become indispensable in biological research.[1][2][3] Its sodium salt is commonly used, often in conjunction with the free acid form, to prepare buffer solutions.[4][5] First described by Dr. Norman Good and his colleagues, HEPES is one of the "Good's buffers," which were selected for their suitability in biological and biochemical research.[2][3] Key characteristics of these buffers include high solubility, membrane impermeability, and a pKa value that makes them effective at maintaining physiological pH.[2] This guide provides a comprehensive overview of the physicochemical properties, core functions, and detailed applications of this compound salt, offering a technical resource for laboratory professionals.

Physicochemical Properties and Buffering Capacity

The primary function of HEPES in biological research is to maintain a stable pH environment, typically between 6.8 and 8.2.[1][5][6] Its pKa is approximately 7.5 at 25°C, making it an exceptionally effective buffer for experiments conducted at or near physiological pH (7.2-7.6).[1][2][7]

One of the critical properties of HEPES is the temperature dependence of its pKa. The change in pKa per degree Celsius (ΔpKa/°C) for HEPES is approximately -0.014.[1][8] This means that for every 1°C increase in temperature, the pKa of HEPES decreases by about 0.014 units, causing a corresponding drop in the pH of the buffer solution.[8] For instance, a buffer prepared to pH 7.4 at 25°C will have an approximate pH of 7.23 at 37°C.[8] This is a crucial consideration for researchers to ensure that the buffer's pH is adjusted at the intended experimental temperature.[8]

Data Presentation

The quantitative data below summarizes the key properties of HEPES and its sodium salt.

Table 1: Physicochemical Properties of HEPES and this compound Salt

| Property | Value / Characteristic | References |

|---|---|---|

| Chemical Name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid sodium salt | [5][9] |

| Molecular Formula | C₈H₁₇N₂O₄SNa | [9][10] |

| Molecular Weight | 260.29 g/mol | [5][9][10] |

| pKa (at 20°C) | ~7.55 | [8] |

| pKa (at 25°C) | ~7.5 | [1][7][8] |

| pKa (at 37°C) | ~7.3 | [11][12] |

| ΔpKa/°C | -0.014 | [1][8] |

| Effective pH Range | 6.8 - 8.2 | [1][5][6][13] |

| Appearance | White crystalline powder | [5] |

| Solubility | Highly soluble in water | [1][3] |

| Metal Ion Binding | Negligible for common divalent cations (e.g., Mg²⁺, Ca²⁺) |[1][14] |

Table 2: Typical Working Concentrations of HEPES in Biological Applications

| Application | Typical Concentration Range | Rationale & Considerations | References |

|---|---|---|---|

| Cell Culture | 10 mM - 25 mM | Provides robust pH control, especially outside a CO₂ incubator. Concentrations >40 mM can be cytotoxic to some cell lines. | [2][4][12][15] |

| Protein Purification | 20 mM - 50 mM | Maintains protein stability and activity during lysis, chromatography, and storage. | [16][17] |

| Enzyme Assays | 25 mM - 100 mM | Ensures a stable pH environment for optimal enzyme kinetics, which can be highly pH-sensitive. | [18] |

| Molecular Biology | 10 mM - 50 mM | Used in buffers for DNA/RNA extraction and transfection to prevent nucleic acid degradation and improve efficiency. | [] |

Core Applications and Experimental Protocols

HEPES buffer is a versatile tool used across a wide range of biological applications, from cell culture to protein biochemistry.

Cell Culture

In cell culture, maintaining a stable pH is critical for cell viability and growth.[2] While the bicarbonate-CO₂ system is the most common physiological buffer, it requires a controlled CO₂ environment.[2] HEPES is often added to media to provide additional buffering capacity, which is especially useful for experiments that require lengthy manipulations of cells outside of a CO₂ incubator.[2][12]

Experimental Protocol: Supplementing Cell Culture Medium with HEPES

This protocol describes how to prepare a sterile 1 M HEPES stock solution and use it to supplement a cell culture medium to a final concentration of 25 mM.

Materials:

-

HEPES Free Acid (MW: 238.3 g/mol )

-

10 N Sodium Hydroxide (NaOH)

-

High-purity, sterile water

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles

Methodology:

-

Prepare 1 M HEPES Stock Solution: a. Dissolve 23.83 g of HEPES free acid in 80 mL of high-purity water in a sterile container.[6][20] b. Stir until the powder is completely dissolved. c. Adjust the pH to 7.2 - 7.5 by slowly adding 10 N NaOH while monitoring with a calibrated pH meter.[6] The pH should be adjusted at the temperature of intended use if possible. d. Bring the final volume to 100 mL with high-purity water.[21] e. Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.[4][22] f. Store the 1 M stock solution at 4°C.[20]

-

Supplement Cell Culture Medium: a. To achieve a final concentration of 25 mM HEPES in 500 mL of cell culture medium, aseptically add 12.5 mL of the sterile 1 M HEPES stock solution. b. Gently mix the medium. The supplemented medium is now ready for use.

Protein Purification

During protein purification, maintaining the pH is crucial to preserve the protein's native structure and biological activity.[1][17] HEPES is an excellent choice for purification buffers because it does not chelate most divalent metal ions and has low reactivity.[1]

Experimental Protocol: Protein Purification using a HEPES-based Buffer System

This protocol outlines the preparation of buffers for the purification of a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

HEPES, NaCl, Imidazole, Glycerol

-

High-purity water

-

pH meter and adjustment solutions (NaOH/HCl)

Methodology:

-

Prepare 1 L of Lysis/Binding Buffer (50 mM HEPES, 500 mM NaCl, 20 mM Imidazole, 10% Glycerol, pH 7.5): a. Dissolve 11.92 g of HEPES (free acid) in ~800 mL of water. b. Add 29.22 g of NaCl. c. Add 1.36 g of imidazole. d. Add 100 mL of glycerol. e. Stir until all components are dissolved. f. Adjust the pH to 7.5 with NaOH.[16] g. Bring the final volume to 1 L with water. Filter and store at 4°C.

-

Prepare 500 mL of Wash Buffer (50 mM HEPES, 500 mM NaCl, 50 mM Imidazole, 10% Glycerol, pH 7.5): a. Follow the same steps as for the Lysis/Binding Buffer, but use 3.4 g of imidazole. Adjust volume to 500 mL.

-

Prepare 250 mL of Elution Buffer (50 mM HEPES, 500 mM NaCl, 250 mM Imidazole, 10% Glycerol, pH 7.5): a. Follow the same steps, but use 4.26 g of imidazole. Adjust volume to 250 mL.

Enzyme Assays

Enzyme activity is highly dependent on pH. HEPES is frequently used in kinase and other enzyme assays to provide a stable pH environment that ensures optimal and reproducible results.[]

Experimental Protocol: In-Vitro Kinase Assay

This protocol provides a general framework for a kinase assay using a HEPES-based reaction buffer.

Materials:

-

Kinase enzyme, substrate (protein or peptide)

-

ATP (Adenosine triphosphate)

-

HEPES, MgCl₂, EGTA, Brij-35 (optional detergent)

Methodology:

-

Prepare 10 mL of 5x Kinase Reaction Buffer (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35): a. Dissolve 0.596 g of HEPES in ~8 mL of water. b. Add 47.6 mg of MgCl₂. c. Add 19 mg of EGTA. d. Add 50 µL of 10% Brij-35 stock solution. e. Adjust pH to 7.5. f. Bring the final volume to 10 mL. Store at 4°C.

-

Set up the Kinase Reaction (10 µL final volume): a. In a reaction well, combine:

- 2 µL of 5x Kinase Reaction Buffer.

- Diluted kinase enzyme in 1x buffer.

- Substrate in 1x buffer.

- Water to a volume of 5 µL. b. Initiate the reaction by adding 5 µL of ATP solution (prepared in 1x buffer). The final reaction will contain 50 mM HEPES.[23] c. Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 20-60 minutes).[18][24] d. Terminate the reaction by adding a stop solution (e.g., EDTA). e. Analyze the results (e.g., via phosphorylation-specific antibodies, radioactivity, or fluorescence).

Visualizing Workflows and Logical Relationships

Visual diagrams help clarify complex workflows and conceptual relationships in research. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the use of HEPES.

Logical Relationship: Effect of Temperature on HEPES Buffer pH

The pH of a HEPES buffer solution is directly influenced by temperature due to the temperature-dependent nature of its pKa.[8] This relationship is critical for ensuring experimental reproducibility.

Caption: Logical flow of temperature's impact on HEPES pKa and final buffer pH.

Experimental Workflow: Protein Purification

HEPES buffer is integral to multiple stages of protein purification, ensuring protein stability from cell lysis through to final elution.

Caption: Key stages of a typical protein purification workflow using HEPES buffers.

Experimental Workflow: In-Vitro Kinase Assay

The stability of the pH environment provided by HEPES is crucial for the accurate measurement of enzyme kinetics in assays such as the in-vitro kinase assay.

Caption: A standardized workflow for performing an in-vitro kinase assay.

Important Considerations and Potential Artifacts

While HEPES is an excellent and widely used buffer, researchers must be aware of its potential to interfere with certain biological processes. It is not always an inert component.

-

Toxicity: At concentrations above 40 mM, HEPES can exhibit toxicity in some cell lines.[4][15] It is always recommended to determine the optimal concentration for a specific cell type.

-

Protein Assays: HEPES can interfere with the Folin-Ciocalteu (Lowry) protein assay but does not affect the Biuret assay.[4]

-

Reactive Oxygen Species (ROS): When exposed to light, HEPES can generate hydrogen peroxide (H₂O₂), a reactive oxygen species that can be toxic to cells. Therefore, HEPES-containing solutions should be stored protected from light.

-

Effects on Cellular Signaling: Recent studies have called for caution, showing that HEPES can actively influence cellular pathways. For example, it has been shown to induce lysosome biogenesis by activating the MiT/TFE family of transcription factors.[25] This can have significant implications for research in areas like autophagy, cancer, and neurodegeneration.[25][26] It may also potentiate WNT signaling and affect host-immune responses.[25][26]

Conceptual Pathway: Potential Influence of HEPES on Lysosomal Signaling

This diagram illustrates the potential off-target effect of HEPES on the lysosomal-autophagic gene network, a critical consideration for researchers studying cellular metabolism.

Caption: HEPES can induce a lysosomal-autophagic gene network via MiT/TFE.

Conclusion

This compound salt is a powerful and versatile buffering agent that is fundamental to a vast array of applications in modern biological research and drug development. Its ability to maintain physiological pH with minimal interaction with biological components makes it a reliable choice for cell culture, protein purification, and enzymatic assays. However, researchers must be diligent, considering its temperature-dependent pH shifts and potential off-target effects on cellular signaling pathways. By understanding both the advantages and the limitations of HEPES, scientists can better design their experiments, ensure the validity of their data, and continue to drive innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 3. reagent.co.uk [reagent.co.uk]

- 4. HEPES Buffer Recipe | ENCO [enco.co.il]

- 5. This compound Salt [advancionsciences.com]

- 6. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Biological buffers pKa calculation [reachdevices.com]

- 15. nbinno.com [nbinno.com]

- 16. commonfund.nih.gov [commonfund.nih.gov]

- 17. Hepes buffer for protein purification [vacutaineradditives.com]

- 18. scbt.com [scbt.com]

- 20. goldbio.com [goldbio.com]

- 21. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 22. static.igem.wiki [static.igem.wiki]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

HEPES sodium salt molecular weight and formula

An In-depth Technical Guide to HEPES Sodium Salt for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound salt, the sodium salt of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic organic chemical buffering agent widely utilized in biochemical and biological research.[1] First described by Dr. Norman Good and his colleagues in 1966, HEPES is valued for its ability to maintain a stable physiological pH, typically within the range of 6.8 to 8.2.[1][2] Its pKa of approximately 7.5 at 25°C makes it an excellent choice for a multitude of applications, including cell culture, protein purification, enzyme assays, and molecular biology procedures.[3] This technical guide provides a comprehensive overview of this compound salt, including its molecular properties, detailed experimental protocols, and its role in cellular processes.

Core Properties and Data

This compound salt is a white crystalline powder that is highly soluble in water.[1][3] Its chemical structure features a piperazine ring, which provides the buffering capacity. A key advantage of HEPES is that it does not form significant complexes with most metal ions, making it a non-coordinating buffer suitable for use in solutions containing metal ions.[2]

Physicochemical Properties of this compound Salt

| Property | Value | References |

| Molecular Formula | C₈H₁₇N₂NaO₄S | [4] |

| Molecular Weight | 260.29 g/mol | [3][5][6] |

| 260.3 g/mol | [4][7] | |

| 260.30 g/mol | ||

| CAS Number | 75277-39-3 | [4][6] |

| Appearance | White crystalline powder | [1][3][6] |

| Purity | ≥99% | [4] |

| ≥99.5% | ||

| Useful pH Range | 6.8 – 8.2 | [1][2][8] |

| pKa at 20°C | 7.5 | [6] |

| 7.45 - 7.65 | [9] | |

| pKa at 25°C | 7.55 | [1] |

| Solubility in Water | 990 g/L | [6] |

Experimental Protocols

Detailed methodologies for the preparation and use of this compound salt in various key laboratory applications are provided below.

Preparation of HEPES Buffer for Cell Culture

Maintaining a stable pH is critical for the successful cultivation of cells. HEPES is often added to cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[10]

Protocol: Preparation of a 1 M HEPES Stock Solution

-

Dissolution: Dissolve 238.3 g of HEPES free acid in 800 mL of distilled water.

-

pH Adjustment: Adjust the pH to the desired value (typically 7.2 - 7.5) by adding 10 N NaOH dropwise while stirring.

-

Final Volume: Bring the final volume to 1 L with distilled water.

-

Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.

-

Storage: Store the 1 M stock solution at 4°C. For cell culture applications, the stock solution is typically diluted to a final concentration of 10-25 mM in the culture medium.[4][10]

HEPES-Mediated Protein Transfection in Mammalian Cells

HEPES has been shown to enhance the efficiency of protein transfection into mammalian cells. The proposed mechanism involves the neutralization of protein charges by HEPES, facilitating their cellular internalization via endocytosis.[1][6]

Protocol: Protein Transfection using HEPES

-

Cell Plating: Plate 8 x 10⁵ cells in a 6 cm dish and culture for 24 hours.

-

Media Change: Replace the culture medium with 5 mL of Opti-MEM.

-

Transfection Mixture Preparation: Mix 7 µg of the protein (e.g., antibody, recombinant protein) with 400 µL of a pure 20 mM HEPES solution (pH 7.4). Incubate for 15-30 minutes at room temperature.

-

Transfection: Add the protein-HEPES mixture to the cultured cells.

-

Incubation: Incubate the cells at 37°C for 4-24 hours.

-

Analysis: The transfected protein can be detected within the cells using methods such as immunofluorescent staining or flow cytometry.[1]

Use of HEPES Buffer in Protein Purification

HEPES is a common buffering agent in protein purification protocols as it helps maintain protein stability and activity.[11] It can be used in various steps, including cell lysis, binding, and elution during chromatography.[12]

Protocol: Preparation of a General Protein Purification Buffer

-

Stock Solutions: Prepare 1 M stock solutions of HEPES-NaOH at the desired pH (e.g., 7.5), 5 M NaCl, and 0.5 M EDTA.

-

Buffer Preparation: To prepare 1 L of a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM EDTA, combine the following:

-

50 mL of 1 M HEPES-NaOH, pH 7.5

-

30 mL of 5 M NaCl

-

2 mL of 0.5 M EDTA

-

-

Final Volume: Add distilled water to a final volume of 1 L. The buffer can be supplemented with other components like reducing agents (e.g., DTT) or protease inhibitors as needed.

HEPES Buffer in Enzyme Kinetics Assays

HEPES is often the buffer of choice for studying enzyme kinetics due to its minimal interaction with metal ions and its ability to maintain a stable pH in the optimal range for many enzymes.[13]

Protocol: General Enzyme Assay using HEPES Buffer

-

Reaction Cocktail Preparation: Prepare a reaction cocktail containing:

-

100 mM HEPES buffer, pH 7.4

-

Other necessary components such as substrates (e.g., 2 mM PEP), cofactors (e.g., 2 mM MgCl₂, 0.1 mM MnCl₂), and coupling enzymes.

-

-

Assay Initiation: Equilibrate the reaction cocktail to the desired temperature (e.g., 32.5°C).[14] Initiate the reaction by adding the enzyme sample.

-

Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. The initial velocity of the reaction is then calculated from the linear portion of the progress curve.[15]

HEPES Buffer for RNA Electrophoresis

For the separation of long RNA molecules, a HEPES-based buffer system can provide improved resolution compared to traditional MOPS buffers.[16]

Protocol: Preparation of 50X HEPES/Triethanolamine (HT) Buffer

-

Mixing: In a beaker, combine the required amount of triethanolamine with HEPES powder.

-

Dissolution: Add high-quality deionized water to approximately 90% of the final volume and dissolve the reagents completely using a magnetic stirrer.

-

Final Volume: Adjust the final volume with deionized water.

-

Gel and Running Buffer: For electrophoresis, use a 1X concentration of the HT buffer for both the agarose gel and the running buffer.[16]

Signaling Pathways and Workflows

HEPES-Induced Lysosomal-Autophagic Gene Network

Recent studies have indicated that the addition of HEPES to cell culture media can activate a MiT/TFE-dependent lysosomal-autophagic gene network. This occurs through macropinocytic ingestion of HEPES, leading to altered lysosomal pH and the subsequent nuclear translocation of MiT/TFE transcription factors (TFEB, TFE3, and MITF). In the nucleus, these factors drive the expression of genes involved in lysosome biogenesis, autophagy, and the innate immune response.[2]

Caption: HEPES-induced activation of the MiT/TFE lysosomal-autophagic pathway.

Experimental Workflow: HEPES-Mediated Protein Transfection

The process of using HEPES to facilitate the delivery of proteins into mammalian cells follows a straightforward workflow.

Caption: Workflow for HEPES-mediated protein transfection into mammalian cells.

Conclusion

This compound salt is an indispensable tool in modern biological and biochemical research. Its robust buffering capacity in the physiological pH range, coupled with its chemical stability and minimal interference with biological processes, makes it a versatile reagent for a wide array of applications. The detailed protocols and workflows provided in this guide offer researchers and drug development professionals a practical resource for the effective utilization of this compound salt in their experimental designs. As research continues to uncover the nuanced interactions of buffering agents with cellular systems, a thorough understanding of these effects, such as the activation of specific signaling pathways, is crucial for the accurate interpretation of experimental results.

References

- 1. Utilization of HEPES for Enhancing Protein Transfection into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HEPES Buffer Recipe | ENCO [enco.co.il]

- 5. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Enhancing Protein Transfection Efficiency in Mammalian Cells Using HEPES - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. goldbio.com [goldbio.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. mpbio.com [mpbio.com]

- 10. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 11. Hepes buffer for protein purification [vacutaineradditives.com]

- 12. Protein Purification Buffer - Sepmag [sepmag.eu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Buffering Mechanism of HEPES in Aqueous Solutions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic sulfonic acid buffering agent widely utilized in cell culture, biochemical assays, and drug formulation due to its efficacy in maintaining physiological pH. Its pKa of approximately 7.5 at 25°C makes it an excellent buffer for applications requiring a stable pH environment between 6.8 and 8.2. This guide provides a detailed examination of the core buffering mechanism of HEPES, presents key quantitative data on its performance under various conditions, outlines experimental protocols for its characterization, and offers visual representations of its chemical behavior and experimental workflows.

The Core Buffering Mechanism of HEPES

HEPES is a member of the "Good's" buffers, a group of buffers selected for their suitability in biological research. The buffering capacity of HEPES is derived from the equilibrium between its zwitterionic (protonated) and anionic (deprotonated) forms in aqueous solution. The piperazine nitrogen atom in the ring structure is the site of protonation and deprotonation, allowing it to absorb and release H+ ions to resist changes in pH.

The chemical equilibrium can be represented as follows:

HEPES (Zwitterion, Acid Form) ⇌ H⁺ + HEPES⁻ (Anion, Conjugate Base)

At a pH below its pKa, the zwitterionic form predominates, and the buffer can neutralize incoming hydroxide ions (OH⁻). Conversely, at a pH above its pKa, the anionic form is more abundant and can neutralize incoming hydronium ions (H₃O⁺). The maximum buffering capacity is achieved when the pH of the solution is equal to the pKa of HEPES, as the concentrations of the acid and conjugate base forms are equal.

Caption: Chemical equilibrium of the HEPES buffer.

Quantitative Data and Performance Characteristics

The effectiveness of a buffer is highly dependent on environmental conditions. The following tables summarize key quantitative data for HEPES.

Table 1: General Properties of HEPES

| Property | Value |

| pKa at 25°C | 7.48 |

| Optimal Buffering pH Range | 6.8 - 8.2 |

| Molar Mass | 238.30 g/mol |

| ΔpKa/°C | -0.014 |

Table 2: Temperature Dependence of HEPES pKa

The pKa of HEPES decreases as temperature increases. This is a critical consideration for experiments conducted at temperatures other than 25°C, such as cell culture at 37°C.

| Temperature (°C) | pKa |

| 20 | 7.55 |

| 25 | 7.48 |

| 30 | 7.41 |

| 37 | 7.31 |

Experimental Protocols

Protocol for Determination of HEPES pKa via Potentiometric Titration

This protocol outlines the steps to experimentally determine the pKa of a HEPES solution.

Materials:

-

HEPES powder

-

Deionized water

-

Calibrated pH meter and electrode

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Stir plate and stir bar

-

Burette

-

Beaker

Methodology:

-

Prepare a HEPES Solution: Accurately weigh HEPES powder to prepare a solution of known concentration (e.g., 0.1 M) in deionized water.

-

Initial pH Adjustment: Add a small amount of 0.1 M HCl to the HEPES solution to fully protonate the buffer, bringing the initial pH to below 3.0.

-

Titration: Begin titrating the HEPES solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Equivalence Point: Continue the titration past the expected pKa until the pH approaches 11-12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the HEPES has been neutralized.

Caption: Workflow for pKa determination.

Factors Influencing HEPES Buffer Performance

Several factors can influence the performance of a HEPES buffer in an experimental setting. Understanding these is crucial for accurate and reproducible results.

Caption: Factors influencing HEPES buffer performance.

Conclusion

HEPES is a robust and versatile buffering agent critical to a wide array of applications in research and development. Its efficacy is rooted in its zwitterionic nature and a pKa well-suited for physiological conditions. However, for optimal and reproducible outcomes, it is imperative to consider the influence of temperature, concentration, and ionic strength on its buffering performance. The protocols and data provided in this guide serve as a comprehensive resource for the informed application of HEPES in sensitive aqueous systems.

A Comprehensive Guide to the Solubility of HEPES Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt, a zwitterionic buffer widely used in biological and biochemical research. Understanding the solubility of this compound in various solvents is critical for its effective application in cell culture, drug formulation, and other laboratory procedures. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of HEPES sodium salt has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility at room temperature.

| Solvent | Temperature (°C) | Solubility | Molar Equivalent (approx.) | Reference(s) |

| Water | 20 | 990 g/L | 3.8 M | [1] |

| Water | 20 | 758.7 g/L | 2.9 M | |

| Water | 20 | 26 g/100 mL (260 g/L) | 1.0 M | [2] |

| Water | 20 | 1 M (clear, colorless solution) | 1.0 M | [3] |

| Water | Not Specified | ≥32.4 mg/mL | ≥0.12 M | [4] |

| Water | Not Specified | 50 g/L | 0.19 M | [5] |

| Water | Not Specified | Soluble (1000 mM) | 1.0 M | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥41.3 mg/mL | ≥0.16 M | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (with sonication) | 0.19 M | [7] |

| Ethanol (EtOH) | Not Specified | ≥6.92 mg/mL (with ultrasonic) | ≥0.027 M | [4] |

Note: The molecular weight of this compound salt is approximately 260.29 g/mol . Molar equivalents are calculated based on this value. Solubility values can vary slightly between different suppliers and batches of the compound.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] This protocol outlines the general steps for determining the solubility of this compound salt in a given solvent.

Materials:

-

This compound salt (powder)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Screw-capped vials or flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Pipettes and tips

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound salt to a known volume of the solvent in a screw-capped vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a constant temperature bath.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and the compound. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solute is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a period to let the excess, undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound salt in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A standard calibration curve should be prepared using known concentrations of this compound salt to accurately determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility of this compound salt in the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound salt.

This guide provides essential information on the solubility of this compound salt for researchers and professionals in the life sciences. By understanding its solubility characteristics and employing standardized methods for its determination, scientists can ensure the accuracy and reproducibility of their experiments and formulations.

References

- 1. HEPES, Sodium Salt, Diagnostic, Reagent Grade - 지오사이언스 [gosci.co.kr]

- 2. This compound salt (75277-39-3) for sale [vulcanchem.com]

- 3. This compound salt | 75277-39-3 [amp.chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. biospectra.us [biospectra.us]

- 6. This compound salt Supplier | 75277-39-3 | Hello Bio [hellobio.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

HEPES Buffer: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, maintaining precise and stable physiological pH is paramount to experimental success and product integrity. The choice of a buffering agent can significantly influence cellular health, protein stability, and the kinetics of enzymatic reactions. Among the array of available biological buffers, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has emerged as a versatile and reliable zwitterionic buffer. This technical guide provides an in-depth exploration of the key features, benefits, and applications of HEPES buffer, offering researchers, scientists, and drug development professionals a comprehensive resource to optimize their experimental and formulation strategies.

Core Features and Chemical Properties of HEPES

HEPES is a "Good's" buffer, one of a series of buffers developed by Dr. Norman Good and his colleagues in 1966 to address the limitations of then-commonly used buffers in biological research.[1] Its chemical structure, featuring a piperazine ring and an ethanesulfonic acid group, confers several advantageous properties.[]

Key Physicochemical Properties:

| Property | HEPES |

| Molecular Formula | C₈H₁₈N₂O₄S |

| Molecular Weight | 238.31 g/mol |

| pKa at 25°C | 7.5[] |

| Effective pH Range | 6.8 – 8.2[] |

| ΔpKa/°C | -0.014 |

| Metal Ion Binding | Negligible |

| Cell Membrane Permeability | Impermeable |

| UV/Visible Absorbance | Very low |

Quantitative Comparison with Other Common Biological Buffers

The selection of an appropriate buffer is a critical decision in experimental design. The following table summarizes the key characteristics of HEPES in comparison to other widely used biological buffers: Tris, MOPS, and PBS.

| Property | HEPES | Tris | MOPS | PBS (Phosphate-Buffered Saline) |

| pKa at 25°C | 7.5 | 8.1 | 7.2 | 7.2 (for H₂PO₄⁻) |

| Effective pH Range | 6.8 – 8.2 | 7.0 – 9.2 | 6.5 – 7.9 | 5.8 – 8.0 |

| ΔpKa/°C | -0.014 | -0.031 | -0.015 | -0.0028 |

| Metal Ion Binding | Negligible | Can bind to some metals | Minimal | Precipitates with Ca²⁺ and Mg²⁺ |

| Cell Membrane Permeability | Impermeable | Permeable | Impermeable | - |

| Toxicity | Can be toxic at high concentrations | Generally low toxicity | Low toxicity | Non-toxic |

| Autoclavable | No (can degrade) | Yes | No (can degrade) | No (with divalent cations) |

Key Benefits and Applications of HEPES Buffer

The unique properties of HEPES make it a superior choice for a wide range of applications in research and drug development.

Cell and Tissue Culture

HEPES is extensively used in cell culture media to provide stable pH control, particularly for experiments conducted outside of a CO₂ incubator.[1] Unlike the bicarbonate buffer system, which requires a controlled CO₂ atmosphere to maintain pH, HEPES is a CO₂-independent buffer.[3] This is crucial for procedures such as cell counting, microscopy, and cryopreservation.

-

Enhanced Cell Viability: By maintaining a stable physiological pH, HEPES contributes to improved cell health, viability, and consistent growth.[3] Studies have shown that for certain cell types, like keratinocytes, RPMI medium buffered with HEPES promotes better co-culture conditions.[4][5]

-

Concentration Considerations: The recommended concentration of HEPES in cell culture media is typically between 10 mM and 25 mM.[1][3] While effective in this range, concentrations above 40-50 mM can be cytotoxic to some cell lines.[3]

Protein Purification and Enzyme Assays

The stability of proteins and the activity of enzymes are highly dependent on pH. HEPES is an excellent buffer for protein purification and enzyme assays due to its:

-

Minimal Metal Ion Binding: HEPES has a negligible affinity for most metal ions, preventing interference with metal-dependent enzymes.[6]

-

Chemical Stability: It is chemically and enzymatically stable, ensuring it does not interfere with the biochemical reactions being studied.[1]

-

Broad Buffering Range: Its effective buffering range of pH 6.8 to 8.2 is suitable for a vast number of enzymes and proteins.[]

Drug Development and Formulation

In the pharmaceutical industry, HEPES plays a critical role in various stages of drug discovery and development:

-

Cell-Based Assays: It is widely used in high-throughput screening (HTS) and other cell-based assays for drug candidate evaluation, ensuring reproducible and reliable results by maintaining a stable pH.

-

Formulation of Biologics: The stability and low reactivity of HEPES make it a suitable excipient in the formulation of therapeutic proteins and other biologics, helping to maintain their stability and efficacy during storage and administration.

Cryopreservation

Maintaining a stable pH during the freezing and thawing of cells is critical for post-thaw viability. HEPES is an ideal buffer for cryopreservation media because its buffering capacity is not dependent on CO₂ and it remains effective at low temperatures.[7][8]

Experimental Protocols

Preparation of 1 M HEPES Buffer Stock Solution

Materials:

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) powder (MW: 238.31 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) or 10 N Hydrochloric Acid (HCl)

-

pH meter

-

Sterile filter (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Weigh out 238.31 g of HEPES powder.

-

Add the HEPES powder to a beaker containing approximately 800 mL of dH₂O.

-

Stir the solution until the HEPES powder is completely dissolved.

-

Calibrate the pH meter.

-

Slowly add 10 N NaOH to the solution while stirring to adjust the pH to the desired value (e.g., 7.4). If the pH overshoots, use 10 N HCl to bring it back down.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.

-

Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the 1 M HEPES stock solution at 4°C.

Protocol for a G Protein-Coupled Receptor (GPCR) Signaling Assay using HEPES Buffer

This protocol describes the measurement of inositol monophosphate (IP₁) accumulation following GPCR activation, a common method to assess Gq-coupled GPCR signaling.

Materials:

-

HEK293T cells transiently expressing the GPCR of interest

-

Stimulation Buffer (StimB): 10 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, 50 mM LiCl, pH 7.4[9]

-

GPCR agonist

-

IP-One HTRF® assay kit (Cisbio)

-

White, 384-well microplate

Procedure:

-

Culture HEK293T cells expressing the target GPCR in a T175 flask.

-

On the day of the assay, gently detach the cells and centrifuge at 300 x g for 3 minutes.[9]

-

Resuspend the cell pellet in StimB buffer to a concentration of approximately 3 x 10⁶ cells/mL.[9]

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate.

-

Prepare a serial dilution of the GPCR agonist in StimB buffer.

-

Add 10 µL of the agonist dilution to the respective wells. For the negative control, add 10 µL of StimB buffer without the agonist.

-

Incubate the plate at 37°C for 2 hours.[9]

-

Following incubation, add 5 µL of the IP1-d2 conjugate and 5 µL of the Lumi4™-Tb cryptate from the IP-One HTRF® assay kit to each well.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF® ratio (665 nm/620 nm) and plot the results as a function of agonist concentration to determine the EC₅₀.

Mandatory Visualizations

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Caption: Experimental workflow for a cell-based GPCR functional assay.

Conclusion

HEPES buffer is an indispensable tool in modern biological research and pharmaceutical development. Its favorable physicochemical properties, including a physiologically relevant pKa, minimal temperature-induced pH shift, and lack of interference with most biological processes, make it a superior choice for a multitude of applications. From maintaining the viability of cell cultures to ensuring the stability of therapeutic proteins, HEPES provides a robust and reliable means of pH control. By understanding its key features and benefits, and by employing appropriate experimental protocols, researchers and drug development professionals can significantly enhance the accuracy, reproducibility, and overall success of their work.

References

- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdmf.org.br [cdmf.org.br]

- 6. Hepes buffer for protein purification [vacutaineradditives.com]

- 7. benchchem.com [benchchem.com]

- 8. HEPES buffer used in cryopreservation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. pnas.org [pnas.org]

Methodological & Application

Preparation of a 1M HEPES Sodium Salt Stock Solution: A Detailed Guide for Researchers

Application Note

This document provides a comprehensive protocol for the preparation of a 1M stock solution of HEPES sodium salt (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, sodium salt). HEPES is a zwitterionic organic chemical buffering agent widely used in cell culture and other biological research applications. Its pKa of approximately 7.5 at 25°C makes it an effective buffer for maintaining physiological pH. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable and accurately prepared HEPES buffer solution.

This compound salt is often used in conjunction with HEPES free acid to achieve a desired pH. However, a stock solution of the sodium salt can be a convenient starting point for various buffer preparations. The following protocol details the necessary calculations and steps to create a 1M stock solution.

Data Presentation: Quantitative Summary

The accurate preparation of a 1M this compound salt solution relies on precise measurements of the solute and solvent. The key to this is the molecular weight of this compound salt, which is approximately 260.29 g/mol .[1][2][3] The following table summarizes the required mass of this compound salt for preparing various volumes of a 1M stock solution.

| Desired Final Volume (mL) | Molecular Weight ( g/mol ) | Required Mass of this compound Salt (g) |

| 10 | 260.29 | 2.60 |

| 50 | 260.29 | 13.01 |

| 100 | 260.29 | 26.03 |

| 250 | 260.29 | 65.07 |

| 500 | 260.29 | 130.15 |

| 1000 (1 L) | 260.29 | 260.29 |

Experimental Protocol: Preparation of 1M this compound Salt Stock Solution

This protocol outlines the step-by-step procedure for preparing a 1M stock solution of this compound salt.

Materials:

-

This compound salt (Molecular Weight: ~260.29 g/mol )

-

High-purity, deionized or distilled water (dH₂O)

-

Appropriate volumetric flasks (e.g., 100 mL, 500 mL, 1 L)

-

Magnetic stirrer and stir bar

-

Weighing paper or boat

-

Spatula

-

Analytical balance

-

Sterile filtration unit (optional, for sterile applications)

-

Sterile storage bottles (optional)

Procedure:

-

Calculate the Required Mass: Determine the desired final volume of the 1M this compound salt solution. Use the following formula to calculate the mass of this compound salt required: Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For a 1M solution, this simplifies to: Mass (g) = 1 mol/L x 260.29 g/mol x Final Volume in Liters Refer to the table above for pre-calculated values.

-

Weighing the this compound Salt: Carefully weigh out the calculated amount of this compound salt using an analytical balance.

-

Dissolving the Salt: a. Add approximately 70-80% of the final desired volume of high-purity water to a clean beaker or flask equipped with a magnetic stir bar. b. While stirring, slowly add the weighed this compound salt to the water. c. Continue stirring until the salt is completely dissolved. This may take a few minutes.

-

Adjusting the Volume: a. Once the this compound salt is fully dissolved, carefully transfer the solution to a volumetric flask corresponding to your final desired volume. b. Rinse the original beaker with a small amount of high-purity water and add the rinse to the volumetric flask to ensure all the salt is transferred. c. Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Mixing and Storage: a. Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. b. For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle. c. Store the 1M this compound salt solution at 2-8°C.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the preparation of the 1M this compound salt stock solution.

Caption: Workflow for preparing a 1M this compound salt stock solution.

Caption: Logical relationship of inputs, processes, and output.

References

Application Notes: HEPES Buffer for Enhanced pH Control in Cell Culture Media

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in cell culture to maintain stable pH levels.[1] Classified as one of "Good's buffers," HEPES is valued for its high solubility, membrane impermeability, and limited effect on biochemical reactions.[1][2] While sodium bicarbonate is the most common buffer in cell culture, its buffering capacity is dependent on the concentration of carbon dioxide (CO₂) in the incubator.[1][3] HEPES offers a robust alternative or supplement, providing strong buffering capacity independent of CO₂ levels, which is particularly crucial when cell cultures require extended manipulation outside of a CO₂ incubator.[1][3]

Chemical and Physical Properties

The key properties of HEPES buffer make it an excellent choice for a variety of biological research applications.

| Property | Value |

| IUPAC Name | 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid[4] |

| Molecular Formula | C₈H₁₈N₂O₄S[4] |

| Molecular Weight | 238.3 g/mol [2][] |

| pKa | 7.55 at 20°C[4], 7.3 at 37°C[3] |

| Effective Buffering Range | pH 6.8 - 8.2[][6] |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water[1][2] |

Applications in Cell Culture

HEPES is a versatile buffer used to stabilize the pH of culture media, which is critical for optimal cell growth and function.[1][6]

-

CO₂-Independent Buffering : Its primary advantage is maintaining a stable pH in atmospheric conditions, making it ideal for procedures performed outside a CO₂ incubator, such as cell counting, microscopy, and cell passaging.[3][]

-

pH-Sensitive Cell Lines : For cell lines that are particularly sensitive to pH fluctuations, adding HEPES can improve viability and experimental reproducibility.[4][]

-

Supplement to Bicarbonate : HEPES is often used in addition to sodium bicarbonate to provide extra buffering capacity and resist drastic pH changes.[3][4] It is important to note that HEPES should not completely replace bicarbonate, as bicarbonate is also a crucial nutritional source for cells.[3]

Advantages and Disadvantages

A summary of the benefits and limitations of using HEPES in cell culture applications.

| Advantages | Disadvantages |

| Effective at Physiological pH : Provides strong buffering capacity in the crucial pH range of 7.2 to 7.6.[1] | Potential Cytotoxicity : Can be toxic to certain cell lines at high concentrations.[3] |

| CO₂-Independent : Buffering capacity is not dependent on CO₂ levels, ensuring pH stability outside an incubator.[3] | Cost : Generally more expensive than sodium bicarbonate buffer.[][7] |

| High Biocompatibility : Generally non-toxic and compatible with most cell lines at recommended concentrations.[4][] | Light Sensitivity : Can produce toxic hydrogen peroxide upon prolonged exposure to light.[2] |

| Chemically Stable : Chemically and enzymatically stable, with minimal interference in biochemical reactions.[1] | Interference with Assays : Known to interfere with the Folin protein assay.[4] |

| Optically Clear : Transparent in the visible and UV spectrum, making it suitable for fluorescence and absorbance-based assays.[1][] | Metal Ion Chelation : Can form complexes with certain metal ions, potentially affecting metal-dependent enzymes.[] |

Recommended Concentrations for Cell Culture

The optimal concentration of HEPES can vary depending on the cell line and experimental conditions.

| Application | Recommended Final Concentration |

| Supplement to Bicarbonate Buffer | 10 - 15 mM[4] |

| Replacement for Bicarbonate Buffer | 25 mM[4] |

| General Use Range | 10 - 25 mM[1][3][6] |

Experimental Protocols

Protocol 1: Preparation of 1 M HEPES Stock Solution (pH 7.4)

This protocol describes the preparation of a sterile 1 M HEPES stock solution, which can be stored and used to supplement cell culture media as needed.

Materials:

-

HEPES powder (MW: 238.3 g/mol )

-

High-purity, cell culture grade water

-

10 N NaOH solution

-

Sterile 1 L graduated cylinder and beaker

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles

Methodology:

-

Weigh out 238.3 g of HEPES powder and add it to a beaker containing approximately 800 mL of cell culture grade water.[4]

-

Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 N NaOH dropwise to the HEPES solution while continuously stirring and monitoring the pH.[4][8]

-

Continue adding NaOH until the pH of the solution reaches 7.4. Be cautious not to overshoot the target pH.

-

Transfer the solution to a 1 L graduated cylinder and add cell culture grade water to bring the final volume to 1 L.

-

Sterilize the 1 M HEPES solution by passing it through a 0.22 µm filter into a sterile bottle.

-

Aliquot the sterile stock solution into smaller, conveniently sized sterile tubes or bottles.

-

Label the aliquots clearly and store them at 2-8°C for short-term use or at -20°C for long-term storage.[3][9]

Protocol 2: Supplementing Cell Culture Medium with HEPES

This protocol details how to add the prepared 1 M HEPES stock solution to a basal cell culture medium to achieve a desired final concentration.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile 1 M HEPES Stock Solution (from Protocol 1)

-

Sterile serological pipettes

-

Laminar flow hood or biological safety cabinet

Methodology:

-

Perform all steps under aseptic conditions in a laminar flow hood.

-

Determine the required volume of 1 M HEPES stock solution using the formula:

-

V₁ = (C₂ × V₂) / C₁

-

Where:

-

V₁ = Volume of 1 M HEPES stock to add

-

C₁ = Concentration of HEPES stock (1 M)

-

C₂ = Desired final concentration (e.g., 25 mM or 0.025 M)

-

V₂ = Final volume of media (e.g., 500 mL)

-

-

-

Example Calculation for 500 mL of media with a final HEPES concentration of 25 mM:

-

V₁ = (0.025 M × 500 mL) / 1 M

-

V₁ = 12.5 mL

-

-

Using a sterile serological pipette, aseptically add 12.5 mL of the sterile 1 M HEPES stock solution to 487.5 mL of the basal cell culture medium to achieve a final volume of 500 mL.

-

Gently swirl the bottle to ensure the solution is thoroughly mixed.

-

The HEPES-supplemented medium is now ready for use. Store at 2-8°C.

Visualized Workflow

Caption: Workflow for HEPES buffer preparation and use in cell culture.

References

- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 2. reagent.co.uk [reagent.co.uk]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. HEPES for cell culture [itwreagents.com]

- 6. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 7. dalochem.com [dalochem.com]

- 8. researchgate.net [researchgate.net]

- 9. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Application Notes: Utilizing HEPES Sodium Buffer in Protein Purification Protocols

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in biochemical and biological research.[1] Its pKa of approximately 7.5 at 25°C makes it an excellent buffer for maintaining a stable pH environment, particularly within the physiological range of 6.8 to 8.2.[][3] This characteristic is critical for preserving the native structure, activity, and stability of proteins during various purification steps.[4][5] HEPES offers several advantages over other buffering agents, such as Tris, including a lower pH sensitivity to temperature changes and minimal interaction with metal ions, making it a reliable choice for a multitude of protein purification applications.[6][7]